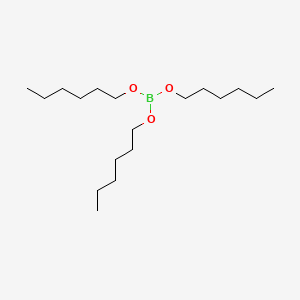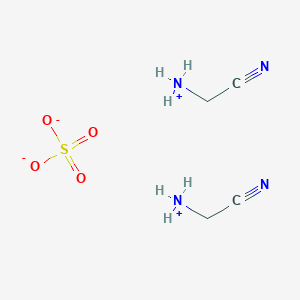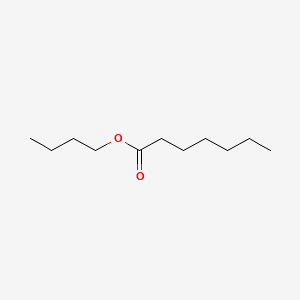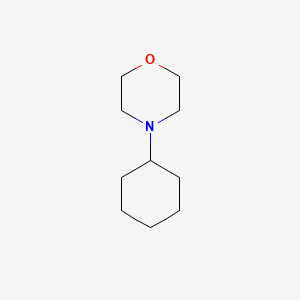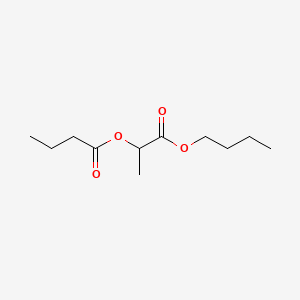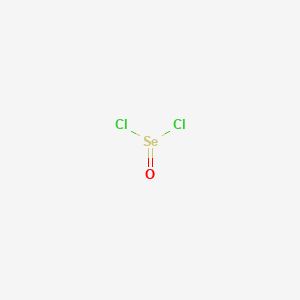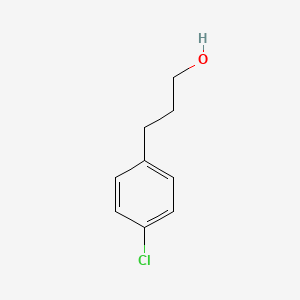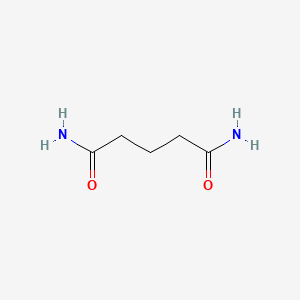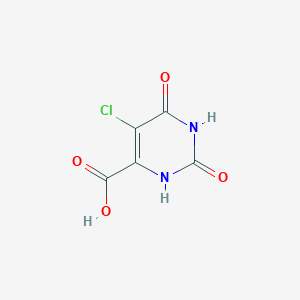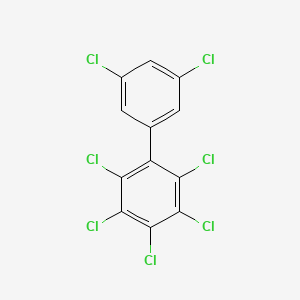
2,3,3',4,5,5',6-七氯联苯
描述
2,3,3',4,5,5'-Hexachlorobiphenyl (HCBP) is a highly toxic, persistent organic pollutant (POP) that is known to be a major environmental contaminant. It is a chlorinated biphenyl (CB) with six chlorine atoms attached to the two phenyl rings. It is produced from the chlorination of biphenyl, a compound found in petroleum products. HCBP is a common environmental pollutant that is released into the environment due to industrial activities such as waste incineration, manufacturing, and the use of pesticides. HCBP is also a product of combustion of chlorinated hydrocarbons, and is found in the air, soil, and water. HCBP has been found to be toxic to humans and animals, and is a suspected endocrine disruptor.
科学研究应用
Chemical Structure and Notation
The chemical structure of polychlorinated biphenyls (PCBs) like 2,3,3',4,5,5',6-heptachlorobiphenyl is complex, leading to the proposition of using a shorthand numbering system. This system utilizes a base-16 (Hex) designation for abbreviating chlorobiphenyls. In this system, the heptachlorobiphenyl variant, with substitutions at positions 2, 3, 4, 5, 6, and 6', can be represented as BD1h, where 'h' indicates Hex notation (Zitko, 1983).
Atmospheric Fate and QSAR Modeling
The hydroxyl radical (·OH) oxidation rates of PCBs like 2,3,3',4,5,5',6-heptachlorobiphenyl in the gas phase are crucial for understanding their global atmospheric fate. A quantitative structure-activity relationship (QSAR) model was developed to predict these oxidation rates, indicating that polarizability is a key factor in reactivity. This model's predictive power was validated through both QSAR and Density Functional Theory (DFT) calculations (Yang et al., 2016).
Solubility in Supercritical Fluids
Research into the solubility of PCBs, including heptachlorobiphenyls, in supercritical fluids like carbon dioxide, highlights their potential for separation and remediation. The solubility of these compounds varies with the thermodynamic properties of the solvent, and modifying agents like n-butane and methanol can enhance solubility, which is relevant for environmental clean-up technologies (Anitescu & Tavlarides, 1999).
Toxicity and Molecular Descriptors
A study relating the toxicity of PCBs, including 2,3,3',4,5,5',6-heptachlorobiphenyl, to molecular descriptors, found that factors like total molecular energy and dipole moment correlated with toxicity. This quantitative structure-toxicity relationship helps estimate the toxicity of PCBs, crucial for risk assessment and environmental regulation (Eddy, 2020).
Microbial Dechlorination
The ability of anaerobic microorganisms to dechlorinate PCBs has been studied, revealing metabolic pathways that can convert compounds like 2,3,5,6-tetrachlorobiphenyl into less chlorinated forms. This dechlorination is crucial for bioremediation strategies aimed at reducing the environmental impact of PCBs (Van Dort & Bedard, 1991).
Metabolic Fate and Enzyme Induction
Research on the metabolism of 2,3,4,5,3',4',5'-heptachlorobiphenyl in rats indicated that it induces both cytochromes P-448 and P-450, suggesting its role as a 'mixed inducer' in liver enzyme activation. Understanding this metabolic pathway is important for assessing the biological impact of PCB exposure (Corbett et al., 1982).
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)3-5)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDUGMNROUBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074239 | |
| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5,5',6-Heptachlorobiphenyl | |
CAS RN |
74472-51-8 | |
| Record name | PCB 192 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IG95G1IEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



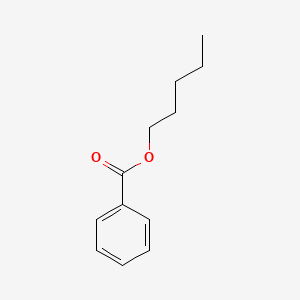
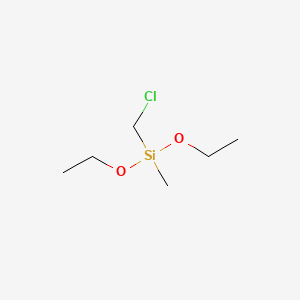
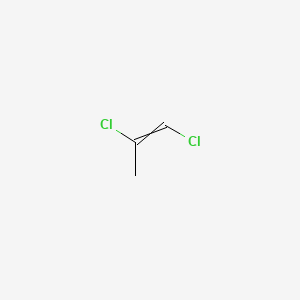
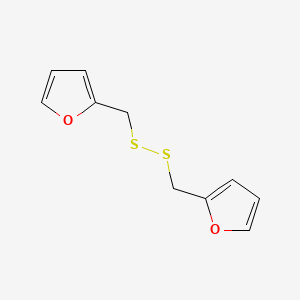
![Octadecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1580528.png)
